{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate
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Overview
Description
{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate is a chemical compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, a pyridinyl group, and an isopropylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the chlorination of a phenyl ring to introduce the chlorophenyl group. This is followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The pyridinyl group is then attached via a coupling reaction, and finally, the isopropylcarbamate group is introduced through a carbamation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate
- {2-[(4-fluorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate
- {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate
Uniqueness
{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the sulfanyl and pyridinyl groups also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11(2)19-16(20)21-10-12-4-3-9-18-15(12)22-14-7-5-13(17)6-8-14/h3-9,11H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGZWKBHRORTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCC1=C(N=CC=C1)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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